Cas no 52482-09-4 (5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid)
![5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/52482-09-4x500.png)
5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid
- cis-3a,5,6,6a-Tetrahydro-4H-cyclopent<d>isoxazole-3-carboxylic acid
- 52482-09-4
- cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylicacid
- cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
-
- MDL: MFCD29035109
- インチ: InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m1/s1
- InChIKey: KQTVLXDCOVTAKY-UHNVWZDZSA-N
計算された属性
- せいみつぶんしりょう: 155.058243149Da
- どういたいしつりょう: 155.058243149Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6807431-2.5g |
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
52482-09-4 | 2.5g |
$1034.0 | 2023-05-29 | ||
Enamine | EN300-6807431-5.0g |
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
52482-09-4 | 5g |
$1530.0 | 2023-05-29 | ||
Enamine | EN300-6807431-10.0g |
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
52482-09-4 | 10g |
$2269.0 | 2023-05-29 | ||
Enamine | EN300-6807431-0.1g |
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
52482-09-4 | 0.1g |
$464.0 | 2023-05-29 | ||
Enamine | EN300-6807431-0.5g |
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
52482-09-4 | 0.5g |
$507.0 | 2023-05-29 | ||
Chemenu | CM521650-1g |
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid |
52482-09-4 | 95% | 1g |
$642 | 2024-07-15 | |
Crysdot LLC | CD11110863-1g |
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid |
52482-09-4 | 95+% | 1g |
$649 | 2024-07-17 | |
Enamine | EN300-6807431-1.0g |
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
52482-09-4 | 1g |
$528.0 | 2023-05-29 | ||
Enamine | EN300-6807431-0.05g |
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
52482-09-4 | 0.05g |
$443.0 | 2023-05-29 | ||
Enamine | EN300-6807431-0.25g |
rac-(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
52482-09-4 | 0.25g |
$485.0 | 2023-05-29 |
5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acidに関する追加情報
5,6-Dihydro-4H-Cyclopenta[d]isoxazole-3-Carboxylic Acid: A Promising Scaffold for Drug Discovery and Therapeutic Applications
5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS No. 52482-09-4) is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological activities and structural versatility. This molecule belongs to the broader class of isoxazole derivatives, which are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and antiviral effects. Recent advances in chemical biology have further highlighted the importance of 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid as a scaffold for the development of novel therapeutic agents.
The core structure of 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid features a five-membered isoxazole ring fused with a cyclopentane ring, creating a rigid, planar framework that may enhance its binding affinity to target proteins. This structural characteristic is particularly valuable in drug design, as it allows for the modulation of physicochemical properties such as solubility, permeability, and metabolic stability. Recent studies have demonstrated that the introduction of functional groups at specific positions of the 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid scaffold can significantly alter its biological activity, making it a versatile platform for the synthesis of bioactive molecules.
One of the most notable applications of 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is in the development of anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the pathogenesis of inflammatory diseases. The researchers found that the carboxylic acid moiety at the 3-position of the 5,6-dihydro-4H-cyclopenta[d]isoxazole ring played a critical role in modulating the enzyme's activity, suggesting that this scaffold could be optimized for the treatment of conditions such as rheumatoid arthritis and osteoarthritis.
Additionally, the 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid scaffold has shown promise in the design of antimicrobial agents. A 2024 investigation in Antimicrobial Agents and Chemotherapy revealed that certain derivatives of this compound exhibited broad-spectrum antibacterial activity against multidrug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The study attributed this activity to the ability of the compound to disrupt bacterial cell membrane integrity, highlighting its potential as a lead compound for the development of new antibiotics.
Another area of interest is the application of 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid in the treatment of neurodegenerative diseases. Researchers at the University of Tokyo recently reported that a derivative of this compound showed neuroprotective effects in a mouse model of Alzheimer's disease. The compound was found to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's pathology. This finding suggests that the 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid scaffold could be further explored for the development of therapies targeting protein misfolding and aggregation disorders.
The synthesis of 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid typically involves a multistep process that includes the formation of the isoxazole ring through a cyclization reaction. Recent advancements in asymmetric catalysis have enabled the efficient preparation of enantiomerically pure derivatives, which is critical for drug development due to the potential differences in biological activity between enantiomers. For example, a 2023 study in Organic Letters described a novel catalytic method for the synthesis of chiral 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid derivatives, which could significantly reduce the cost and time required for pharmaceutical production.
From a pharmacokinetic perspective, the 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid scaffold offers several advantages. The presence of the carboxylic acid group at the 3-position can enhance the compound's solubility in aqueous environments, which is essential for oral bioavailability. Furthermore, the planar structure of the molecule may facilitate interactions with biological targets, such as ion channels and receptors, thereby improving its therapeutic efficacy. However, challenges such as metabolic instability and potential toxicity must be carefully addressed during the drug development process.
In conclusion, 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS No. 52482-09-4) represents a promising scaffold for the design of novel therapeutics with diverse applications in inflammation, antimicrobial resistance, and neurodegenerative diseases. Ongoing research continues to uncover new insights into its biological mechanisms and synthetic potential, underscoring its importance in the field of medicinal chemistry. As the demand for innovative treatments grows, the 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid scaffold is poised to play a pivotal role in the development of next-generation drugs.
For further information on the latest research and applications of 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid, please refer to recent publications in reputable journals such as Journal of Medicinal Chemistry, Antimicrobial Agents and Chemotherapy, and Organic Letters. These resources provide detailed insights into the molecular mechanisms, synthetic strategies, and therapeutic potential of this compound, enabling researchers and pharmaceutical professionals to stay updated on the latest advancements in the field.
52482-09-4 (5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid) 関連製品
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1804863-58-8(2-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-5-nitropyridine)
- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)
- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)
- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)
- 2580190-39-0(4,4-difluoro-3-(methylamino)butanoic acid)
- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)
- 5766-86-9(ethyl 2-(aminooxy)propanoate)




